[2,3'-Bipyridine]-5-carbonitrile
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Overview
Description
[2,3’-Bipyridine]-5-carbonitrile: is an organic compound belonging to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The specific structure of [2,3’-Bipyridine]-5-carbonitrile includes a nitrile group (-CN) attached to the 5th position of the bipyridine framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , where a halogenated pyridine reacts with a boronic acid derivative in the presence of a palladium catalyst . Another approach is the Stille coupling reaction , which involves the reaction of a halogenated pyridine with an organotin compound . These reactions are usually carried out under inert conditions with appropriate solvents and bases to facilitate the coupling process.
Industrial Production Methods: Industrial production of [2,3’-Bipyridine]-5-carbonitrile may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: [2,3’-Bipyridine]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of bipyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of aminobipyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Bipyridine N-oxides.
Reduction: Aminobipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-5-carbonitrile primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as donor sites, forming stable complexes with metal ions. These metal complexes can participate in various catalytic cycles, facilitating chemical transformations. The nitrile group can also interact with biological targets, potentially modulating enzyme activity or receptor binding .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely studied bipyridine derivative known for its strong metal-binding properties and use in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer used in the synthesis of viologens and as a ligand in metal-organic frameworks.
Phenanthroline: A related heterocyclic compound with similar coordination properties but a different ring structure.
Uniqueness: [2,3’-Bipyridine]-5-carbonitrile is unique due to the presence of the nitrile group, which provides additional reactivity and potential for functionalization. This makes it a versatile compound for designing new materials and exploring novel chemical reactions .
Properties
IUPAC Name |
6-pyridin-3-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-6-9-3-4-11(14-7-9)10-2-1-5-13-8-10/h1-5,7-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWSCQGLFYBYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the main synthetic approaches to [2,3'-Bipyridine]-5-carbonitrile derivatives?
A: A common synthetic strategy involves reacting 3-acetylpyridine or its derivatives with 2-cyanoethanethioamide. This reaction yields 6-thioxo-1,6-dihydro-2,3′-bipyridine-5-carbonitrile, a versatile intermediate. [, ] Further modifications of this scaffold, such as alkylation or cyclization reactions with various reagents, lead to a diverse library of this compound derivatives. [, ]
Q2: Which biological activities have been investigated for [2,3'-Bipyridine]-5-carbonitriles?
A: Studies have explored the potential of these compounds as anti-inflammatory, antimicrobial, anti-Alzheimer's, and anti-cancer agents. [, , , ] Some derivatives have shown promising results in inhibiting COX-2 enzymes, which are involved in inflammation. [, , ] Others have demonstrated broad-spectrum antimicrobial activity. []
Q3: How does the structure of this compound derivatives influence their biological activity?
A: Structure-activity relationship (SAR) studies suggest that substituents at position 6 of the this compound core significantly influence biological activity. [] For instance, incorporating specific thio- or oxo-moieties at this position enhances anti-inflammatory and antimicrobial activities. [] Further modifications, like introducing aryl or heterocyclic groups, can modulate potency and selectivity for specific targets. [, ]
Q4: Have any computational studies been conducted on this compound derivatives?
A: Yes, Density Functional Theory (DFT) calculations have been employed to study the corrosion inhibition properties of some this compound derivatives. [] These studies correlated calculated quantum chemical parameters, such as HOMO/LUMO energies and dipole moments, with experimental inhibition efficiencies. [] Additionally, molecular docking simulations have been used to investigate the binding interactions of certain derivatives with human serum albumin (HSA). []
Q5: Are there any known challenges or limitations associated with this compound derivatives as potential drug candidates?
A: While several derivatives exhibit promising biological activities, further research is needed to address potential challenges like solubility, bioavailability, and toxicity. [] Optimization of the drug delivery systems and exploration of targeted therapies could potentially enhance their therapeutic efficacy. [] Continuous investigation into potential long-term effects and resistance development is crucial for a comprehensive assessment of their suitability as drug candidates.
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